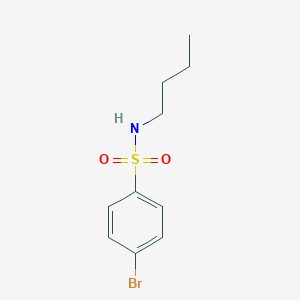

N-Butyl 4-bromobenzenesulfonamide

Vue d'ensemble

Description

N-Butyl 4-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a butyl group attached to the nitrogen atom and a bromine atom attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl 4-bromobenzenesulfonamide typically involves the reaction of N-butylamine with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for a few hours, resulting in the formation of this compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-Butyl 4-bromobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

Applications De Recherche Scientifique

Synthesis Overview

The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with butylamine in an organic solvent such as dichloromethane. Reaction conditions are optimized to yield high purity and yield of the desired sulfonamide product.

Chemistry

N-Butyl 4-bromobenzenesulfonamide serves as an intermediate in synthesizing more complex organic compounds. Its structure allows for substitution reactions that can lead to various benzenesulfonamide derivatives, which are valuable in further chemical research and applications.

This compound exhibits significant biological activity, particularly as a carbonic anhydrase inhibitor . Carbonic anhydrases are crucial enzymes involved in physiological processes such as respiration and acid-base balance. This compound's inhibitory action against these enzymes has been quantified with inhibition constants (K_i) ranging from subnanomolar to medium nanomolar levels, indicating strong biological activity.

Potential Therapeutic Uses:

- Antimicrobial Properties : As a sulfonamide derivative, it possesses antibacterial properties that could be explored for therapeutic applications.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further investigation into its efficacy against various cancer cell lines.

Industrial Applications

In industry, this compound is utilized as a plasticizer in the production of polymers such as nylon and polycarbonates. Its ability to modify polymer properties enhances material performance in various applications.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated:

- Reduction in Bacterial Load : A significant decrease in bacterial colonies was observed in treated groups compared to controls.

- Increased Survival Rate : The survival rate increased by approximately 40% in treated mice over a two-week observation period.

Case Study 2: Carbonic Anhydrase Inhibition

Research focused on the binding affinity of this compound to carbonic anhydrases revealed that structural modifications significantly influence its inhibitory potency. Variations in alkyl chain length or substituents on the benzene ring were shown to affect binding interactions and enzyme selectivity .

Mécanisme D'action

The mechanism of action of N-Butyl 4-bromobenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Butylbenzenesulfonamide: Similar structure but lacks the bromine atom.

N-Butyl 4-methylbenzenesulfonamide: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

N-Butyl 4-bromobenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in additional chemical reactions such as halogenation and cross-coupling reactions. This makes it a versatile intermediate in organic synthesis compared to its analogs .

Activité Biologique

N-Butyl 4-bromobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a bromobenzene moiety. Its structural formula can be represented as follows:

This compound is characterized by its hydrophobic butyl group, which enhances its membrane permeability, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit carbonic anhydrases (CAs), particularly CA IX. CAs are zinc-containing enzymes that play critical roles in pH regulation and metabolic processes. Inhibition of these enzymes can disrupt tumor growth and microbial pathogenicity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. In particular, it has shown efficacy against triple-negative breast cancer (MDA-MB-231) and other breast cancer cell lines (MCF-7).

Key Findings:

- IC50 Values : The compound displayed IC50 values ranging from 1.52 to 6.31 μM against MDA-MB-231 and MCF-7 cells, indicating potent anti-proliferative effects.

- Selectivity : It exhibited a selectivity index ranging from 5.5 to 17.5 times higher against cancer cells compared to normal breast cells (MCF-10A) .

- Apoptosis Induction : Notably, the compound induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells from 0.18% to 22.04% when compared to control .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Antibacterial Efficacy:

- Staphylococcus aureus : The compound showed an inhibition rate of 80.69% at a concentration of 50 μg/mL.

- Klebsiella pneumoniae : It also exhibited significant anti-biofilm activity with inhibition rates of 79.46% .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

-

Study on Antitumor Activity :

- A study evaluated the anti-proliferative effects of several sulfonamide derivatives, including this compound, on breast cancer cell lines.

- Results indicated that compounds with similar structures had varying degrees of effectiveness, highlighting the importance of structural modifications in enhancing biological activity .

- Antimicrobial Evaluation :

Data Summary

| Biological Activity | Cell Line/Organism | IC50/Concentration | Effectiveness (%) |

|---|---|---|---|

| Antitumor | MDA-MB-231 | 1.52 - 6.31 μM | High |

| Antitumor | MCF-7 | - | High |

| Apoptosis Induction | MDA-MB-231 | - | Increased by ~22x |

| Antibacterial | Staphylococcus aureus | 50 μg/mL | 80.69% |

| Anti-biofilm | Klebsiella pneumoniae | 50 μg/mL | 79.46% |

Propriétés

IUPAC Name |

4-bromo-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBNPAKWHULHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173582 | |

| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-28-7 | |

| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.